2-(Perfluoropropyl)pyridin-4-ol
Description
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7NO/c9-6(10,7(11,12)8(13,14)15)5-3-4(17)1-2-16-5/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWBPGZEKPHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, which constitutes a flexible three-component approach to highly substituted pyridin-4-ol derivatives . Another method involves the fluorination of pyridine derivatives using reagents such as AlF₃ and CuF₂ at high temperatures (450–500 °C) .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-(Perfluoropropyl)pyridin-4-ol, often relies on well-established fluorination technologies. These methods include the use of fluorinating agents like pentafluoropyridine and the application of selective fluorination techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Perfluoropropyl)pyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the perfluoropropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as phenol derivatives and amines, which can replace the perfluoropropyl group.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, used in oxidation reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
PFAS Research
As part of the broader category of per- and polyfluoroalkyl substances (PFAS), 2-(Perfluoropropyl)pyridin-4-ol is studied for its environmental persistence and bioaccumulation potential. Research has shown that PFAS compounds can contaminate water supplies, leading to significant health concerns. Case studies have been conducted to analyze the behavior of such compounds in groundwater and soil, assessing their concentrations and degradation pathways .
Fluorinated Polymers
The unique properties of this compound make it a candidate for use in developing advanced materials such as coatings and membranes that require high chemical resistance and low surface energy. These materials are crucial in applications ranging from electronics to protective clothing.
Coatings and Surfactants
Due to its hydrophobic nature, this compound can be utilized in formulating specialized coatings that repel water and oils. This characteristic is beneficial in industries where surface contamination is a concern, such as automotive and aerospace.
Chemical Intermediates
As an intermediate in the synthesis of more complex fluorinated compounds, this compound can play a role in producing pharmaceuticals, agrochemicals, and other specialty chemicals.
Case Study 1: Groundwater Contamination
A detailed investigation conducted near a former industrial site revealed significant concentrations of PFAS, including this compound. The study utilized radial diagrams to visualize trends in contaminant concentrations over time and distance from the source .
Case Study 2: Antiviral Efficacy
In a recent study examining various pyridine derivatives for antiviral activity against SARS-CoV-2, compounds structurally related to this compound demonstrated promising results, inhibiting viral protease activity at low micromolar concentrations .
Mechanism of Action
The mechanism of action of 2-(Perfluoropropyl)pyridin-4-ol involves its interaction with molecular targets and pathways in biological systems. The perfluoropropyl group enhances the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors . This interaction can modulate various biological processes, such as inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
2-(Hydroxymethyl)pyridin-4-ol
- Molecular Formula: C₆H₇NO₂
- Molecular Weight : 125.13 g/mol
- Key Features: Contains a polar hydroxymethyl (-CH₂OH) group at the 2-position. The hydroxyl group at position 4 enhances hydrogen-bonding capacity, increasing solubility in polar solvents like water or ethanol.
- Contrast : Unlike 2-(Perfluoropropyl)pyridin-4-ol, the absence of fluorine reduces lipophilicity and thermal stability. This makes 2-(Hydroxymethyl)pyridin-4-ol more suitable for aqueous-phase reactions or biological applications requiring hydrophilicity .
2-[(2-Chloro-4-methylbenzylidene)amino]pyridin-4-ol
- Molecular Formula : C₁₃H₁₁ClN₂O (inferred from )
- Key Features : A Schiff base derivative with a chloro-aromatic substituent. This structure enables metal chelation, as demonstrated by its transition metal complexes exhibiting antibacterial activity .
- However, fluorination may improve metabolic stability in vivo .
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol
- Molecular Formula: C₈H₁₀FNO₂ (inferred from )
- Key Features : Hydroxyl groups at positions 2 and 3-hydroxypropyl, with a fluorine atom at position 5. The 2-hydroxyl group increases acidity (lower pKa) compared to 4-substituted analogs.
- Contrast : The 4-hydroxyl group in this compound likely has a higher pKa than 2-hydroxyl derivatives, affecting its ionization state and reactivity in biological systems. Fluorine at position 5 vs. a perfluoropropyl group at position 2 also alters steric and electronic profiles .
Physicochemical Properties
| Property | This compound | 2-(Hydroxymethyl)pyridin-4-ol | 2-[(2-Chloro-4-methylbenzylidene)amino]pyridin-4-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~299.12 | 125.13 | ~270.70 |
| Substituents | -CF₂CF₂CF₃, -OH | -CH₂OH, -OH | -Cl, -CH₃, -N=CH-Ar, -OH |
| Solubility | Low (lipophilic) | High (polar solvents) | Moderate (organic solvents) |
| Thermal Stability | High (due to C-F bonds) | Moderate | Moderate |
| Biological Activity | Not reported | Not reported | Antibacterial (metal complexes) |
Notes:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Perfluoropropyl)pyridin-4-ol, and what factors influence reaction yield and purity?
- Methodology : Fluorinated pyridines are typically synthesized via nucleophilic substitution or coupling reactions. For analogs like 2-(trifluoromethyl)pyridin-4-ol, halogenated intermediates (e.g., bromopyridinols) are reacted with perfluoropropyl reagents under palladium catalysis . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or CuI for Sonogashira-type couplings.
- Solvent optimization : Use anhydrous DMF or THF to minimize hydrolysis of fluorinated groups.
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate high-purity products .
Q. How can researchers characterize the structure and purity of this compound?
- Analytical techniques :
- NMR : ¹⁹F NMR is critical for confirming perfluoropropyl substitution patterns (δ −70 to −80 ppm for CF₃ groups) .
- X-ray crystallography : Resolves steric effects of the perfluoropropyl chain (e.g., as in 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~307 for C₈H₅F₇NO).
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
- Electronic effects : The electron-withdrawing perfluoropropyl group deactivates the pyridine ring, reducing nucleophilicity at the 4-OH position. This necessitates stronger bases (e.g., NaH) for deprotonation in alkylation or acylation reactions.
- Steric hindrance : The bulky perfluoropropyl chain may limit access to the 2-position, favoring regioselective modifications at the 4-OH site .
Q. How does the fluorinated chain in this compound affect its physicochemical properties compared to non-fluorinated analogs?
- Lipophilicity : Perfluoropropyl increases logP by ~3.5 units compared to hydroxyl or methyl groups, enhancing membrane permeability (relevant for drug design) .
- Thermal stability : Fluorinated pyridines exhibit higher decomposition temperatures (e.g., 4-(trifluoromethyl)pyridin-2(1H)-one melts at 287°C–293°C) .
- Acidity : The 4-OH group’s pKa is lowered by adjacent fluorine atoms, increasing acidity (predicted pKa ~6.5 vs. ~8.5 for non-fluorinated analogs) .
Q. What in vitro models are suitable for assessing the biological activity of this compound derivatives?
- Antimicrobial assays :
- MIC/MBC testing : Against Gram-positive bacteria (e.g., S. aureus USA300LAC) using broth microdilution .
- Biofilm inhibition : Quantify eradication with propidium iodide fluorescence assays .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported solubility data for fluorinated pyridinols?
- Validation steps :
- Compare solubility in polar (DMSO, water) vs. non-polar solvents (hexane) across multiple studies .
- Use DSC/TGA to confirm phase transitions and rule out hydrate formation .
Q. What strategies mitigate decomposition of this compound during storage?
- Stability protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
